1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride
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Overview
Description
1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride is a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid.
Preparation Methods
The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride typically involves a multi-step process. One documented method includes the following steps :
Starting Material: The synthesis begins with a commercially available material.
Amination: The amino group is introduced through a series of reactions involving amination reagents.
Purification: The final product is purified to obtain the hydrochloride salt form.
The overall yield of this synthesis is approximately 22%, and the reaction conditions are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid form.
Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents .
Scientific Research Applications
1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride has several applications in scientific research:
Drug Discovery: The compound serves as a building block for designing new pharmaceuticals due to its unique structural properties and potential biological activity.
Peptide Chemistry: It is used in the synthesis of peptides, particularly those requiring non-proteinogenic amino acids.
Material Science: The compound’s fluorinated structure makes it useful in developing materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound influence its conformation, lipophilicity, and acidity, which in turn affect its binding affinity and activity at target sites . The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-4,4-difluorocyclohexanecarboxylic acid
Properties
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-1-6(10,2-4-7)5(11)12;/h1-4,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIJJOSZELGCCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C(=O)O)N)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430854-20-8 |
Source
|
Record name | 1-amino-4,4-difluorocyclohexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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